Product packaging for Homoisocitrate(1-)(Cat. No.:)

Homoisocitrate(1-)

Cat. No.: B1264064
M. Wt: 205.14 g/mol
InChI Key: OEJZZCGRGVFWHK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Homoisocitrate(1-) is an indispensable biochemical intermediate in the α-aminoadipate (AAA) pathway for lysine biosynthesis, a process essential in higher fungi, yeasts, and some thermophilic bacteria . Its primary research value lies in its critical role as the substrate for homoisocitrate dehydrogenase (HICDH), which catalyzes its NAD+-dependent oxidative decarboxylation to α-ketoadipate—a key regulatory step in the pathway . The enzyme's mechanism is dependent on a divalent metal ion, typically Mg2+, which forms a complex with the substrate . The pathway begins with the condensation of acetyl-CoA and α-ketoglutarate to form homocitrate, which is then converted to Homoisocitrate(1-) via a two-step isomerization catalyzed by enzymes from the aconitase family . The distribution of this pathway is not universal, making Homoisocitrate(1-) metabolism a significant target for antifungal development, as disrupting this pathway inhibits lysine synthesis in pathogenic fungi like Candida albicans . Furthermore, studies on HICDH from Thermus thermophilus reveal its evolutionary significance; this enzyme exhibits broad substrate specificity, recognizing both homoisocitrate and isocitrate (a TCA cycle intermediate), suggesting a key link in the evolution of metabolic pathways utilizing citrate derivatives . Specific residues, such as Arg85 in the T. thermophilus enzyme, have been identified as crucial for substrate specificity, providing insights into enzyme evolution and function . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9O7- B1264064 Homoisocitrate(1-)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9O7-

Molecular Weight

205.14 g/mol

IUPAC Name

hydron;1-hydroxybutane-1,2,4-tricarboxylate

InChI

InChI=1S/C7H10O7/c8-4(9)2-1-3(6(11)12)5(10)7(13)14/h3,5,10H,1-2H2,(H,8,9)(H,11,12)(H,13,14)/p-1

InChI Key

OEJZZCGRGVFWHK-UHFFFAOYSA-M

Canonical SMILES

[H+].[H+].C(CC(=O)[O-])C(C(C(=O)[O-])O)C(=O)[O-]

Origin of Product

United States

Biosynthesis and Interconversion of Homoisocitrate 1

The α-Aminoadipate Pathway for L-Lysine Biosynthesis

The α-aminoadipate pathway is one of two known pathways for L-lysine biosynthesis in nature, the other being the diaminopimelate pathway. The AAA pathway is characteristic of higher fungi, yeasts, and some euglenids. wikipedia.org It begins with the condensation of acetyl-CoA and α-ketoglutarate and proceeds through a series of intermediates, including homoisocitrate(1-), to ultimately produce L-lysine. wikipedia.orgresearchgate.net

Initial Condensation Reactions Leading to Homocitrate

The journey to homoisocitrate(1-) begins with the formation of its precursor, homocitrate. This reaction involves the condensation of acetyl-CoA and α-ketoglutarate, a key intermediate in the citric acid cycle. wikipedia.orgymdb.ca The enzyme responsible for this initial step is homocitrate synthase. wikipedia.orgresearchgate.net

Conversion of Homoisocitrate(1-) to α-Ketoadipate

The final step in this segment of the pathway is the oxidative decarboxylation of homoisocitrate(1-) to α-ketoadipate. nih.govnih.gov This reaction is catalyzed by homoisocitrate dehydrogenase (HICDH), an NAD+-dependent enzyme. nih.govwikipedia.org The reaction also produces carbon dioxide and NADH. wikipedia.org HICDH from Thermus thermophilus has been shown to recognize isocitrate as a substrate in addition to homoisocitrate, suggesting a potential evolutionary link between the α-aminoadipate pathway and the citric acid cycle. nih.gov The systematic name for this enzyme is (1R,2S)-1-hydroxybutane-1,2,4-tricarboxylate:NAD+ oxidoreductase (decarboxylating). wikipedia.org

Table 1: Key Enzymes and Reactions in Homoisocitrate(1-) Metabolism

EnzymeReactionSubstrate(s)Product(s)
Homocitrate SynthaseCondensationAcetyl-CoA, α-KetoglutarateHomocitrate, CoA
AconitaseDehydrationHomocitratecis-Homoaconitate, H₂O
HomoaconitaseHydrationcis-Homoaconitate, H₂O(2R,3S)-Homoisocitrate(1-)
Homoisocitrate DehydrogenaseOxidative Decarboxylation(2R,3S)-Homoisocitrate(1-), NAD⁺α-Ketoadipate, CO₂, NADH, H⁺
Role of Homoisocitrate Dehydrogenase (HIcDH) in Oxidative Decarboxylation

Homoisocitrate dehydrogenase (HIcDH) is an oxidoreductase that catalyzes the NAD+-dependent oxidative decarboxylation of homoisocitrate. wikipedia.orgcreative-biolabs.com This reaction is a critical step in the α-aminoadipate pathway, converting (1R,2S)-1-hydroxybutane-1,2,4-tricarboxylate into 2-oxoadipate, also known as α-ketoadipate. wikipedia.orguniprot.org The process also yields NADH, carbon dioxide, and a proton. wikipedia.org

The catalytic mechanism of HIcDH is dependent on a divalent metal ion, typically magnesium (Mg2+), which forms a complex with homoisocitrate. nih.gov The enzyme exhibits a steady-state random kinetic mechanism where the Mg-homoisocitrate complex is the substrate. nih.gov The reaction is characterized by an optimal pH of approximately 8.5 for the oxidative decarboxylation of homoisocitrate. nih.gov

The enzyme's activity is influenced by specific amino acid residues within its active site. rcsb.org Studies on HIcDH from Thermus thermophilus have identified residues like Arg85, Arg 118, Tyr 125, and Lys 171 as crucial for substrate recognition and catalysis. rcsb.org The binding of an inhibitor, (2S,3S)-thiahomoisocitrate, induced a conformational change, highlighting the enzyme's dynamic nature during catalysis. rcsb.org

Table 1: Kinetic Parameters of Homoisocitrate Dehydrogenase

ParameterValueOrganism/Condition
Km for Homoisocitrate10 μMSaccharomyces cerevisiae
Km for NAD+0.33 mMSaccharomyces cerevisiae
Optimal pH~8.5Oxidative Decarboxylation
Keq0.45 MOverall Reaction
Dissociation Constant (Mg-HIc)11 ± 2 mMSaccharomyces cerevisiae

Alternative Metabolic Fates and Related Pathways of Homoisocitrate(1-)

While the primary role of homoisocitrate(1-) is in lysine (B10760008) biosynthesis, its metabolic context extends to other pathways and functions, showcasing its versatility.

The α-aminoadipate pathway, where homoisocitrate is a key intermediate, is exclusive to higher fungi and some bacteria, making it a prime target for antifungal drug development. creative-biolabs.com Inhibition of HIcDH disrupts lysine synthesis, which is essential for the growth and virulence of pathogenic fungi like Candida albicans and Aspergillus fumigatus. creative-biolabs.com

Furthermore, the promiscuous nature of some HIcDH enzymes allows them to act on other substrates. For example, the HIcDH from Thermus thermophilus can also recognize isocitrate, a key intermediate in the tricarboxylic acid (TCA) cycle, and to a lesser extent, 3-isopropylmalate, an intermediate in leucine (B10760876) biosynthesis. portlandpress.com This broad substrate specificity suggests evolutionary links between these metabolic pathways.

Homocitrate, the precursor to homoisocitrate, has a distinct and critical role in nitrogen fixation. It is an essential component of the iron-molybdenum cofactor (FeMo-co) of nitrogenase, the enzyme responsible for converting atmospheric nitrogen to ammonia. researchgate.netnih.govscientificlabs.co.uk While not a direct fate of homoisocitrate(1-), the metabolic pathway of its precursor highlights the broader significance of these related molecules in fundamental biological processes. The homocitrate moiety is thought to play a dynamic role in the binding and reduction of nitrogen at the molybdenum atom of the FeMo-cofactor. nih.govnih.gov

The study of homoisocitrate and its related enzymes also has implications for metabolic engineering. By manipulating the genes encoding enzymes like HIcDH, researchers can potentially enhance the production of lysine in industrially important microorganisms like Saccharomyces cerevisiae.

Enzymological Research of Homoisocitrate Dehydrogenase Hicdh

Classification and Systematic Nomenclature of Homoisocitrate Dehydrogenase

Homoisocitrate dehydrogenase is classified as an oxidoreductase, specifically one that acts on the CH-OH group of the donor molecule with NAD⁺ or NADP⁺ as the acceptor. wikipedia.org Its systematic name is (1R,2S)-1-hydroxybutane-1,2,4-tricarboxylate:NAD⁺ oxidoreductase (decarboxylating). wikipedia.org The enzyme is also commonly referred to by other names, including 2-hydroxy-3-carboxyadipate dehydrogenase, 3-carboxy-2-hydroxyadipate dehydrogenase, homoisocitric dehydrogenase, and HICDH. creative-biolabs.comwikipedia.org

HIcDH belongs to the family of pyridine (B92270) nucleotide-dependent β-hydroxyacid oxidative decarboxylases. nih.govacs.org This family also includes isocitrate dehydrogenase (ICDH), isopropylmalate dehydrogenase (IPMDH), and tartrate dehydrogenase. acs.orgnih.gov These enzymes are thought to have evolved from a common ancestral β-decarboxylating dehydrogenase. nih.gov

Enzymatic Reaction Mechanism of Homoisocitrate Dehydrogenase

Role of Cofactors (NAD+, Mg2+, K+) in HIcDH Catalysis

The catalytic activity of HIcDH is dependent on several cofactors. Nicotinamide adenine (B156593) dinucleotide (NAD⁺) serves as the oxidizing agent, accepting a hydride ion from homoisocitrate. researchgate.net

A divalent metal ion, typically magnesium (Mg²⁺), is also essential for the reaction. nih.govoup.com The enzyme selectively binds the Mg²⁺-homoisocitrate complex, with a dissociation constant estimated to be around 11 ± 2 mM. nih.govnih.gov The Mg²⁺ ion is coordinated by three conserved aspartate residues (D243, D267, and D271 in Saccharomyces cerevisiae HIcDH) and also interacts with the α-carboxylate and α-hydroxyl groups of the substrate, homoisocitrate. nih.gov This interaction is crucial for properly orienting the substrate in the active site for catalysis. nih.gov

Potassium ions (K⁺) have been identified as activators of HIcDH from Saccharomyces cerevisiae. researchgate.netresearchgate.net K⁺ enhances the binding affinity for NAD⁺, particularly at pH values above 7. nih.gov The proposed role of the monovalent cation is to neutralize the charge of an acidic residue in the dinucleotide binding site as it becomes deprotonated. nih.gov

Identification of Acid-Base Catalytic Residues

The chemical mechanism of HIcDH involves two key amino acid residues that act as acid-base catalysts. researchgate.netnih.gov In Saccharomyces cerevisiae HIcDH, these have been identified through multiple sequence alignments and site-directed mutagenesis as Lysine-206 (K206) and Tyrosine-150 (Y150). nih.govresearchgate.netnih.gov This Lys-Tyr pair is a conserved feature in the active sites of many enzymes in the same family as HIcDH. nih.govresearchgate.net

Studies have shown that K206 acts as a general base, accepting a proton from the hydroxyl group of homoisocitrate during the initial oxidation step. nih.govresearchgate.net Y150, on the other hand, functions as a general acid, donating a proton during the final tautomerization step to form the product, α-ketoadipate. nih.govresearchgate.net The pH-rate profiles indicate that the general base has a pKa of approximately 6.5-7, while the general acid has a pKa of about 9.5. researchgate.netnih.gov

Proton Transfer Dynamics and Rate-Limiting Steps

The catalytic cycle of HIcDH involves significant conformational changes. nih.gov It is proposed that the enzyme exists in an open conformation before substrate binding. The binding of the Mg²⁺-homoisocitrate complex induces a conformational change that closes the active site, bringing the catalytic residues into the correct position for the reaction to proceed. nih.govnih.gov

Isotope Effects in HIcDH Catalysis

However, when the slower substrate, isocitrate, is used, significant primary deuterium (B1214612) and ¹³C isotope effects are observed. researchgate.netnih.gov This indicates that for isocitrate, both the hydride transfer and decarboxylation steps contribute to the rate limitation, with decarboxylation being the more rate-limiting of the two. researchgate.netnih.gov The use of multiple isotope effects suggests a stepwise mechanism where hydride transfer precedes decarboxylation. researchgate.netnih.gov

Solvent deuterium kinetic isotope effects have also been instrumental in elucidating the role of proton transfers and conformational changes. For the wild-type enzyme with homoisocitrate, the observed solvent isotope effects are consistent with a rate-limiting conformational change prior to the chemical steps. nih.govnih.gov

Kinetic Characterization of Homoisocitrate Dehydrogenase

The kinetic properties of HIcDH have been characterized in several organisms, revealing variations in substrate affinity and catalytic efficiency. The Michaelis constant (Kₘ) is a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity, providing an indication of substrate affinity. pharmacologycanada.orguomustansiriyah.edu.iq

Kinetic studies of HIcDH from Saccharomyces cerevisiae have shown that the enzyme follows a steady-state random kinetic mechanism. nih.govnih.gov For the oxidative decarboxylation of homoisocitrate, the Mg²⁺-homoisocitrate complex is the substrate. nih.gov In the reverse reaction, the enzyme likely binds uncomplexed Mg²⁺ and α-ketoadipate. nih.gov

The table below summarizes the key kinetic parameters for HIcDH from different organisms.

Enzyme SourceSubstrateKₘkcatkcat/Kₘ (M⁻¹s⁻¹)pH Optimum
Saccharomyces cerevisiaeHomoisocitrate10 µM nih.gov13 s⁻¹ oup.com8.5 nih.gov
NAD⁺0.33 mM nih.gov
Isocitrate
Candida albicans (His-tagged)Homoisocitrate73.7 ± 0.5 µM oup.com0.38 s⁻¹ oup.com5.16 x 10³ oup.com7.8 oup.com
NAD⁺1.09 ± 0.08 mM oup.com0.35 x 10³ oup.com
Candida albicans (wild-type)Homoisocitrate0.40 s⁻¹ oup.com8.75 x 10³ oup.com
NAD⁺0.44 x 10³ oup.com
Thermus thermophilusHomoisocitrate33 s⁻¹ uniprot.org
Isocitrate521 ± 42 µM asm.org76 s⁻¹ uniprot.org

Steady-State Random Kinetic Mechanism

Initial velocity studies on HIcDH from Saccharomyces cerevisiae have indicated a steady-state random kinetic mechanism. nih.govnih.govacs.org This suggests that the substrates, the Mg-homoisocitrate complex (MgHIc) and NAD+, can bind to the enzyme in any order to form a ternary complex before the chemical reaction occurs. nih.govnih.govacs.org However, there is a preferred order of binding, with MgHIc tending to bind before NAD+. nih.govacs.org This is supported by product inhibition studies where curvature was observed in the double reciprocal plots when MgHIc was the varied substrate in the presence of NADH. nih.govacs.org At low MgHIc concentrations, the inhibition by NADH is competitive, while at higher concentrations, it becomes uncompetitive, which is consistent with a steady-state random mechanism with a preferred binding order. nih.govacs.org

Interestingly, the kinetic mechanism can be altered by the presence of certain ions. For instance, in the presence of potassium acetate (B1210297) instead of potassium chloride, the kinetic mechanism of HIcDH from S. cerevisiae shifts from a steady-state random to a fully ordered mechanism, where MgHIc binds first, followed by K+ and then NAD+. researchgate.netacs.org This change is likely due to an increased affinity of the enzyme for MgHIc when the inhibitory effect of chloride is removed. researchgate.netacs.org

Substrate Binding and Product Release Order

In the forward reaction (oxidative decarboxylation), the Mg-homoisocitrate complex is the substrate that binds to the enzyme. nih.gov In contrast, during the reverse reaction (reductive carboxylation), the enzyme likely binds uncomplexed Mg2+ and α-ketoadipate. nih.gov

The release of products from the enzyme also appears to follow a preferred and ordered sequence. The products are released in the order of CO2, followed by α-ketoadipate, and finally NADH. nih.govacs.org

Determination of Michaelis Constants and Catalytic Rates

The kinetic parameters for HIcDH have been determined for various substrates and under different conditions. The Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic rate (kcat), or turnover number, provide insights into the enzyme's efficiency. libretexts.org

For HIcDH from Candida albicans, the Km values for NAD+ and homoisocitrate were determined to be 1.09 mM and 73.7 μM, respectively, with a kcat of 0.38 s⁻¹. oup.com In another study, the Km for homoisocitrate was reported to be approximately 10 μM and for NAD+ to be 0.33 mM. For the enzyme from Thermus thermophilus, the kcat with homoisocitrate as the substrate is 33 s⁻¹. uniprot.org

The following table summarizes some of the reported kinetic parameters for HIcDH:

Enzyme SourceSubstrateK_mk_catReference
Candida albicansNAD+1.09 mM0.38 s⁻¹ oup.com
Candida albicansHomoisocitrate73.7 μM0.38 s⁻¹ oup.com
Not SpecifiedHomoisocitrate~10 μMNot Specified
Not SpecifiedNAD+0.33 mMNot Specified
Thermus thermophilusHomoisocitrateNot Specified33 s⁻¹ uniprot.org

pH Dependence of HIcDH Activity

The activity of HIcDH is significantly influenced by pH, which affects the protonation state of amino acid residues in the active site involved in catalysis and substrate binding. For the oxidative decarboxylation of homoisocitrate, the optimal pH is approximately 8.5.

Studies on HIcDH from S. cerevisiae have revealed the involvement of specific enzyme groups in acid-base catalysis. researchgate.net A group with a pKa of about 6.5-7.0 acts as a general base, accepting a proton during the oxidation of the β-hydroxy acid. researchgate.net Another group with a pKa of approximately 9.5 functions as a general acid, likely involved in the tautomerization step. researchgate.net The pH-rate profile for V/K_MgHIc shows a dependence on a group that must be unprotonated for optimal activity, with a pKa of around 5.9 for a mutant enzyme. nih.gov In the absence of potassium, the V/K_MgHIc decreases at high pH with a pKa of about 10, an effect not seen in the presence of potassium. nih.gov

Hysteretic Behavior of HIcDH

HIcDH from Candida albicans has been shown to exhibit hysteretic behavior, meaning there is a lag in the enzyme's response to a change in substrate concentration. oup.com This lag in the reduction of NAD+ is observed at low enzyme or homoisocitrate concentrations. oup.com The hysteretic effect can be significantly reduced by pre-incubating the enzyme with both homoisocitrate and Mg2+, but not with either one alone. oup.com This suggests that the binding of both the substrate and the metal ion induces a conformational change in the enzyme that leads to a more active state. oup.com The concept of hysteretic enzymes was first described by Frieden in 1970. oup.com

Substrate Specificity and Enzyme Promiscuity of Homoisocitrate Dehydrogenase

Molecular Determinants of Substrate Specificity

The ability of homoisocitrate dehydrogenase (HIcDH) to selectively bind its substrate, (1R,2S)-1-hydroxybutane-1,2,4-tricarboxylate, commonly known as homoisocitrate, is governed by the specific and intricate architecture of its active site. This specificity is crucial for its function in the α-aminoadipate pathway for lysine (B10760008) biosynthesis. nih.govnih.gov Structural and biochemical studies have identified key amino acid residues and interactions that are critical for substrate recognition and catalysis, particularly in distinguishing homoisocitrate from its close structural homolog, isocitrate. nih.govnih.govnih.gov

The active site of HIcDH is located in a cleft between the large and small domains of a single monomer, and it also incorporates residues from the adjacent monomer in the dimeric or tetrameric structure. nih.govnih.gov The binding of homoisocitrate is mediated by a network of interactions, including the coordination of a divalent metal ion, typically Mg²⁺, which is essential for catalysis. nih.govnih.gov This metal ion is coordinated by three conserved aspartate residues and also interacts with the C1 carboxylate and 2-hydroxyl groups of the homoisocitrate substrate. nih.govnih.gov

Further stabilization of the substrate within the active site is achieved through interactions with several conserved arginine residues. nih.gov For instance, in Schizosaccharomyces pombe HIcDH (SpHIcDH), three structurally conserved arginine residues (Arg97, Arg107, and Arg126) are responsible for stabilizing the substrate by interacting with its C1 and C6 carboxylate groups. nih.gov

A key element of catalysis in the HIcDH family is a lysine-tyrosine pair that functions in the acid-base chemistry of the reaction. researchgate.netacs.orgnih.gov In Saccharomyces cerevisiae HIcDH (ScHIcDH), these residues have been identified as Lys206 and Tyr150 through multiple-sequence alignments and site-directed mutagenesis studies. researchgate.netacs.orgnih.gov Lys206 acts as the catalytic base, abstracting a proton, while Tyr150 serves as the general acid. acs.orgnih.gov

The molecular basis for discrimination between homoisocitrate and isocitrate, which differ by only a single methylene (B1212753) group, varies among HIcDH enzymes from different organisms. Fungal HIcDHs, such as those from S. cerevisiae and Candida albicans, exhibit strict specificity for homoisocitrate. nih.govoup.com In contrast, the HIcDH from the thermophilic bacterium Thermus thermophilus (TtHIcDH) displays broader substrate specificity, capable of utilizing both homoisocitrate and isocitrate. nih.govnih.gov

This difference in specificity is largely attributed to a key residue within the substrate-binding pocket. nih.govnih.gov In TtHIcDH, Arg85 plays a crucial role in recognizing the distal carboxyl group of both homoisocitrate and isocitrate. nih.govnih.gov The crystal structure of TtHIcDH in a complex with homoisocitrate revealed that this distal carboxyl group is recognized by the side chains of Ser72 and Arg85 from one subunit and Asn173 from the adjacent subunit. nih.gov The presence of Arg85 allows TtHIcDH to also effectively bind the shorter isocitrate molecule. nih.gov In fact, TtHIcDH is about 20 times more efficient with isocitrate as a substrate than with homoisocitrate. nih.gov

Conversely, fungal HIcDHs like ScHIcDH lack an arginine at the equivalent position, having a valine instead. In ScHIcDH, the distal carboxyl group of homoisocitrate is recognized by Ser98, Ser108, and Asn208. nih.gov The absence of the critical arginine residue means these enzymes cannot effectively interact with the distal carboxyl group of the shorter isocitrate, thus conferring strict specificity for homoisocitrate. nih.gov Site-directed mutagenesis studies have confirmed this, showing that mutating Arg85 in TtHIcDH to valine eliminates its activity towards isocitrate. nih.gov

The following table summarizes the key amino acid residues from different organisms and their roles in determining substrate specificity.

Enzyme SourceResidue(s)Role in Substrate Specificity & Binding
Saccharomyces cerevisiaeLys206, Tyr150Catalytic acid-base pair. researchgate.netacs.orgnih.gov
Saccharomyces cerevisiaeSer98, Ser108, Asn208Recognize the distal carboxyl group of homoisocitrate. nih.gov
Schizosaccharomyces pombeLys196', Tyr133Implicated as the catalytic acid-base pair. nih.gov
Schizosaccharomyces pombeArg97, Arg107, Arg126Stabilize the substrate via interactions with its C1 and C6 carboxylate groups. nih.gov
Schizosaccharomyces pombeAsp232', Asp256, Asp260Coordinate the essential divalent metal ion (Mg²⁺). nih.gov
Thermus thermophilusArg85Key determinant for dual substrate specificity; recognizes the distal carboxyl group of both homoisocitrate and isocitrate. nih.govnih.gov
Thermus thermophilusSer72, Asn173Along with Arg85, recognizes the distal carboxyl group of homoisocitrate. nih.gov

The prime (') indicates a residue from the adjacent monomer in the enzyme's quaternary structure.

These molecular determinants, elucidated through a combination of X-ray crystallography, site-directed mutagenesis, and kinetic analysis, provide a detailed picture of how HIcDH achieves its remarkable substrate specificity, a feature that varies intriguingly across different species. nih.govnih.govresearchgate.net

Structural Biology of Homoisocitrate Dehydrogenase

Quaternary Structure and Oligomerization States of HIcDH

The oligomerization state of homoisocitrate dehydrogenase—the arrangement of its polypeptide subunits—varies between different species. Fungal HIcDHs, such as the one from Schizosaccharomyces pombe (SpHIcDH), typically exist as homodimers. oup.comebi.ac.uk The crystal structure of SpHIcDH reveals a domain-swapped arrangement where each monomer is composed of a large domain, a small domain, and a "clasp" domain that forms an anti-parallel β-sheet at the dimer interface, locking the two subunits together. nih.gov

In contrast, HIcDH from the thermophilic bacterium Thermus thermophilus (TtHICDH) and a homology model of the enzyme from the pathogenic fungus Candida albicans (CaHIcDH) show a homotetrameric structure. oup.comtandfonline.comnih.gov This tetramer is essentially a dimer of dimers, with the interface between the two dimers formed by a loop that is longer and has a different charge distribution in eukaryotic versions compared to the prokaryotic enzyme. oup.com In TtHICDH, hydrophobic interactions at the dimer-dimer interface are thought to contribute to its significant thermal stability. nih.govresearchgate.net

SpeciesOligomerization StatePDB Accession (if available)
Schizosaccharomyces pombeHomodimer3ty4, 3ty3 umich.eduebi.ac.uk
Thermus thermophilusHomotetramer1X0L, 3asj wikipedia.orgproteopedia.org
Candida albicansHomotetramer (modeled)N/A oup.com
Saccharomyces cerevisiaeTetramer (suggested)N/A oup.com

Active Site Architecture and Substrate Recognition of HIcDH

The active site of HIcDH is located in a cleft between the large and small domains of each subunit. tandfonline.com Its architecture is highly specific to accommodate its substrates, homoisocitrate and the NAD+ coenzyme, and contains conserved residues essential for binding and catalysis. nih.gov

The binding of the substrate, homoisocitrate, is a highly coordinated event involving several key amino acid residues. Crystal structure studies have identified conserved residues critical for this interaction.

Metal Ion Coordination : Like other β-hydroxyacid oxidative decarboxylases, HIcDH requires a divalent metal ion, typically Mg2+, for catalysis. nih.govnih.gov This metal ion is coordinated by three conserved aspartate residues (Asp232', Asp256, and Asp260 in SpHIcDH) and also interacts directly with the C1 carboxylate and C2 hydroxyl groups of homoisocitrate. nih.govnih.gov

Carboxylate Binding : The carboxylate groups of homoisocitrate are stabilized by interactions with conserved arginine residues. In SpHIcDH, three arginine residues (Arg97, Arg107, and Arg126) are positioned to interact with the C1 and C6 carboxylate groups of the substrate. nih.gov In TtHICDH, Arg85 is a crucial determinant for substrate specificity. researchgate.netasm.org

Catalytic Residues : A lysine-tyrosine pair is implicated in the acid-base chemistry of the reaction. nih.govresearchgate.netnih.gov In SpHIcDH, these are identified as Lys-196' (from the adjacent monomer) and Tyr-133. nih.gov The lysine (B10760008) is proposed to act as a general base, abstracting a proton from the hydroxyl group of homoisocitrate, while the tyrosine acts as a general acid. researchgate.netnih.gov

Residue TypeFunctionExample in S. pombe HIcDHExample in T. thermophilus HIcDH
Aspartate (x3)Divalent metal ion coordinationAsp232', Asp256, Asp260 nih.govN/A
Arginine (x3)Substrate carboxylate bindingArg97, Arg107, Arg126 nih.govArg85, Arg118 asm.orgnih.gov
Lysine-Tyrosine PairAcid-base catalysisLys-196', Tyr-133 nih.govLys171, Tyr125 nih.gov

The binding of the NAD+ coenzyme is also a critical step in the catalytic cycle. Modeling studies based on the SpHIcDH structure suggest that the enzyme must undergo a conformational change to accommodate the coenzyme. nih.gov Specifically, a loop between a beta-strand and an alpha-helix (the β3-α4 loop) contains a serine residue (Ser81) that would sterically clash with the ribose hydroxyl groups of NADH. nih.gov This indicates the loop must move to allow for productive coenzyme binding. nih.gov This type of coenzyme binding site often includes a conserved GX(X)GX(X)G motif, which is typical for nucleotide-binding proteins. researchgate.net

Interactions of Homoisocitrate(1-) with Active Site Residues

Conformational Dynamics of HIcDH During Catalysis

HIcDH is not a rigid structure; it undergoes significant conformational changes during its catalytic cycle. nih.gov This induced-fit mechanism is essential for properly orienting the active site residues for catalysis and for the binding and release of substrates and products. nih.gov

Upon substrate binding, the enzyme transitions from an "open" to a "closed" conformation. nih.gov This involves a hinge-like motion that brings the small and large domains closer together, enclosing the substrate within the active site. researchgate.netnih.gov Crystal structures of the apoenzyme (without substrate) of TtHICDH show key catalytic residues, such as Tyr125 and the substrate-recognizing Arg85, flipped out of the active site. researchgate.netnih.gov In the presence of a substrate or inhibitor, these residues rotate into the active site to participate directly in binding and catalysis. nih.gov This movement can be substantial, with regions shifting as much as 2.8 Å towards the active site. nih.gov

Structural Homology and Evolutionary Relationships with Other β-Hydroxyacid Oxidative Decarboxylases

HIcDH is a member of the broad family of β-hydroxyacid oxidative decarboxylases. nih.govumich.edu It shares significant structural, sequential, and mechanistic homology with other well-characterized enzymes in this family, most notably isocitrate dehydrogenase (ICDH) and 3-isopropylmalate dehydrogenase (IPMDH). nih.govumich.edunih.govembl-heidelberg.de It is believed these enzymes all evolved from a common ancestor. nih.gov

Despite the homology, key differences in active site residues account for the distinct substrate specificities of each enzyme. For example, the residue Arg85 in TtHICDH is a primary determinant of its ability to recognize homoisocitrate; mutating this single residue can alter the enzyme's substrate preference. asm.org Comparisons between the active sites of HIcDH and ICDH provide insights into how these enzymes distinguish between their respective substrates, which differ by only a single methylene (B1212753) group. nih.govtandfonline.com These structural variations present opportunities for the design of specific inhibitors that could target fungal HIcDH without affecting related human enzymes. nih.govumich.edu

Regulatory Mechanisms Governing Homoisocitrate 1 Metabolism

Allosteric Regulation of Homoisocitrate Dehydrogenase Activity

Homoisocitrate dehydrogenase (HIcDH), the enzyme that catalyzes the oxidative decarboxylation of homoisocitrate to α-ketoadipate, is a critical control point in the lysine (B10760008) biosynthesis pathway. tandfonline.com Its activity is modulated by the presence of substrates, products, and inhibitors. While it does not appear to be subject to the complex allosteric regulation by diverse metabolites like citrate (B86180) and ADP that is seen in its TCA cycle counterpart, isocitrate dehydrogenase, it is regulated by other important mechanisms. nih.gov

Detailed kinetic studies on HIcDH from Saccharomyces cerevisiae have revealed a steady-state random kinetic mechanism. nih.govnih.gov This means that the substrates, the Mg²⁺-homoisocitrate complex and NAD⁺, can bind to the enzyme in any order, although a preferred binding order may exist. nih.gov A key feature of its regulation is product inhibition. The enzyme's activity is inhibited by its product, NADH. uniprot.org This represents a direct feedback mechanism where an accumulation of the product slows down its own formation, preventing an unnecessary drain on the NAD⁺ pool and overproduction of α-ketoadipate when downstream processes are saturated.

Further studies have characterized the effects of other inhibitors. Oxalate, for instance, has been identified as a non-competitive inhibitor of the S. cerevisiae enzyme. uniprot.org Additionally, product inhibition studies show that at low concentrations of the substrate (Mg-homoisocitrate), NADH acts as a competitive inhibitor. nih.gov However, as the substrate concentration increases, the nature of the inhibition by NADH shifts towards uncompetitive. nih.gov This complex pattern of inhibition underscores a sophisticated, though not classically allosteric, method of activity regulation at the enzyme level.

Research FindingOrganismRegulatory MechanismEffect on HIcDH Activity
Product Inhibition by NADHSaccharomyces cerevisiaeCompetitive/Uncompetitive InhibitionInhibition
Inhibition by OxalateSaccharomyces cerevisiaeNon-competitive InhibitionInhibition
Kinetic MechanismSaccharomyces cerevisiaeSteady-State RandomModulates substrate binding and product release

Transcriptional Regulation of Genes Involved in Homoisocitrate(1-) Biosynthesis

The expression of genes encoding the enzymes of the α-aminoadipate pathway, including those for homocitrate synthase, homoaconitase, and homoisocitrate dehydrogenase, is tightly regulated at the transcriptional level. This control ensures that the enzymatic machinery is synthesized only when required, conserving cellular resources. The regulatory strategies, however, can vary significantly between different fungal species.

In Saccharomyces cerevisiae, the regulation involves a complex interplay between a general amino acid control system and a pathway-specific transcriptional activator. yeastgenome.org Under conditions of amino acid starvation, the master regulator Gcn4p is activated, leading to a general increase in the transcription of amino acid biosynthetic genes. yeastgenome.org Specific to the lysine pathway, the transcriptional activator Lys14p is induced by the intermediate α-aminoadipate semialdehyde. nih.gov This induction leads to the coordinated expression of LYS genes. Conversely, feedback inhibition of homocitrate synthase by the end-product, lysine, reduces the production of the α-aminoadipate semialdehyde inducer, which in turn diminishes the activation of gene expression by Lys14p. nih.gov

In contrast, the human fungal pathogen Candida albicans has reconfigured its transcriptional control. Here, the master regulator Gcn4 plays a more central and essential role in activating LYS gene expression under lysine starvation conditions, while the pathway-specific regulator Lys14 appears to have lost this function. asm.org In another fungus, Aspergillus fumigatus, the gene encoding homocitrate synthase appears not to be subject to feedback inhibition by lysine, indicating another variation in the regulatory network. nih.gov

Research in Penicillium chrysogenum, a fungus known for its production of penicillin for which the α-aminoadipate pathway provides a precursor, has revealed a fascinating regulatory role for homocitrate, the precursor to homoisocitrate. Studies on a lysine-auxotrophic mutant strain, L2, which is deficient in homoaconitase activity, showed that this mutant accumulates high levels of homocitrate. researchgate.netacs.org

This accumulation of homocitrate was directly linked to a significant increase in the expression of several lysine biosynthesis genes, including lys1 (homocitrate synthase) and lys3 (homoaconitase). researchgate.netacs.org To confirm this, researchers created a double mutant by deleting the lys1 gene (homocitrate synthase) in the L2 background. acs.orgacs.org This prevented the synthesis and subsequent accumulation of homocitrate. The result was that the expression levels of the other lysine biosynthesis genes returned to the normal, lower levels seen in the wild-type strain. nih.govacs.org These findings strongly suggest that homocitrate itself acts as a metabolic sensor or signaling molecule. Its accumulation signals a bottleneck or distress in the lysine biosynthetic pathway, triggering a compensatory transcriptional upregulation of the relevant genes to overcome the block. researchgate.netacs.org

ConditionOrganismKey Genes UpregulatedObserved Effect
Homoaconitase deficiency leading to homocitrate accumulationPenicillium chrysogenum (L2 mutant)lys1, lys2, lys3, lys7Increased expression of lysine biosynthesis genes. researchgate.netacs.org
Deletion of homocitrate synthase in the L2 mutant backgroundPenicillium chrysogenumlys2, lys3, lys7Reverted gene expression to wild-type levels. acs.org

Genetic Modulators of Homoisocitrate(1-) Pathway Flux

One clear example comes from studies of Saccharomyces cerevisiae. Mutations in the LYS9 gene, which encodes saccharopine reductase, an enzyme acting later in the pathway, lead to the constitutive derepression of five other lysine biosynthetic enzymes, including homocitrate synthase and homoisocitrate dehydrogenase. nih.gov This suggests the LYS9 protein or its metabolic context is involved in a repressive regulatory mechanism, and its mutation removes this brake on the pathway.

Evolutionary divergence provides another example of genetic modulation. The transcriptional rewiring observed in Candida albicans, where the master transcription factor Gcn4 has assumed a dominant role in regulating LYS genes, represents a large-scale genetic modulation of the pathway's control compared to S. cerevisiae. asm.org

At a more targeted level, specific mutations within the coding sequence of pathway enzymes can act as powerful modulators. The L2 mutant of Penicillium chrysogenum harbors a single point mutation in the lys3 gene (homoaconitase), which results in homocitrate accumulation and a major shift in the transcriptional regulation of the entire pathway. researchgate.netacs.org Furthermore, site-directed mutagenesis has been used to intentionally modulate pathway flux and enzyme function. For example, replacing a single amino acid (Arginine 85) in the homoisocitrate dehydrogenase of Thermus thermophilus was shown to dramatically alter the enzyme's substrate specificity, demonstrating how a minor genetic change can have a profound impact on metabolic function.

Biotechnological and Applied Research of Homoisocitrate 1 Pathways

Metabolic Engineering for Enhanced Amino Acid Production

The industrial production of essential amino acids like lysine (B10760008) is a major application of metabolic engineering. Fungi and yeast, which naturally utilize the AAA pathway, are prime candidates for optimization to enhance lysine yields for applications in food, animal feed, and pharmaceuticals. researchgate.net

Lysine biosynthesis in fungi such as Saccharomyces cerevisiae begins with the condensation of acetyl-CoA and α-ketoglutarate to form homocitrate, a reaction catalyzed by homocitrate synthase (HCS). nih.govontosight.ai This initial step is a primary target for metabolic engineering because HCS activity is typically regulated by feedback inhibition from the end-product, lysine. nih.govontosight.ai To overcome this limitation and increase lysine output, researchers have designed feedback-inhibition-insensitive HCS variants. For instance, using in silico docking simulations, a Ser385Glu variant of S. cerevisiae HCS was created that was significantly less sensitive to lysine inhibition. nih.gov Yeast cells expressing this engineered enzyme showed a 4.62-fold increase in lysine content compared to those with the wild-type enzyme. nih.gov

The pathway continues with the isomerization of homocitrate to homoisocitrate, a reaction that requires two enzymes of the aconitase family. nih.govresearchgate.net The subsequent NAD+-dependent oxidative decarboxylation of homoisocitrate to α-ketoadipate is catalyzed by homoisocitrate dehydrogenase (HIcDH), another critical step in the pathway. nih.govcreative-biolabs.com Manipulating the expression levels of the enzymes involved in these conversions is a key strategy for optimizing lysine yields for industrial purposes.

Strategies employed to boost the production of α-aminoadipate, a key intermediate synthesized from homoisocitrate, include:

Enhancing Precursor Supply: The synthesis of α-aminoadipate requires a significant amount of the precursor L-lysine in some engineered pathways, which in turn demands precursors like oxaloacetate (OAA). mdpi.com Overexpression of enzymes such as phosphoenolpyruvate (B93156) carboxylase (PPC) has been shown to increase the OAA pool, channeling more carbon toward the desired product. mdpi.com

Regulating Cofactor Balance: The AAA pathway involves numerous reactions dependent on cofactors like NADPH and NAD+. mdpi.comnih.gov For instance, lysine synthesis is heavily dependent on NADPH. nih.gov To improve the supply of NADPH, engineers often upregulate the pentose (B10789219) phosphate (B84403) pathway (PPP) while downregulating competing pathways like glycolysis at key nodes. nih.gov

Knockout of Competing Pathways: Deleting genes for pathways that divert precursors away from the target product is a common strategy. For example, knocking out the L-lysine degradation pathway can significantly increase the accumulation of α-aminoadipate. researchgate.net

These multi-strategy approaches have led to substantial increases in product titers, as demonstrated in Escherichia coli engineered to produce α-aminoadipate.

Table 1: Impact of Metabolic Engineering Strategies on α-Aminoadipate Production in Engineered E. coli
Engineering StrategyModificationResulting α-Aminoadipate Titer (mg/L)Fold Increase vs. Parent StrainReference
Parent StrainInitial pathway construction821.0 nih.gov
Enhance Precursor Synthesis (Lysine)Overexpression of dapA377.6~4.6 researchgate.net
Enhance Precursor Synthesis (OAA)Overexpression of ppc514.1~6.3 mdpi.com
Combined OAA EnhancementOverexpression of ppc and heterogeneous OAA pathway776.84~9.5 mdpi.com
Combined Strategy with Cofactor RegulationIntensified lysine synthesis, increased OAA pool, and enhanced NADPH supply1100~13.0 mdpi.comresearchgate.net

Optimization of Lysine Biosynthesis in Fungi and Yeast

Enzyme Engineering of Homoisocitrate Dehydrogenase for Altered Specificity

Homoisocitrate dehydrogenase (HIcDH) belongs to the family of β-decarboxylating dehydrogenases, which also includes isocitrate dehydrogenase (ICDH) and 3-isopropylmalate dehydrogenase (IPMDH). portlandpress.comnih.gov These enzymes share structural similarities but have distinct substrate specificities. This has made HIcDH an attractive target for enzyme engineering to create novel biocatalysts.

Directed evolution and site-directed mutagenesis are powerful techniques used to alter the function and specificity of enzymes. portlandpress.comrsc.org These methods have been successfully applied to HIcDH to modify its substrate preference.

In one study, researchers aimed to enhance the latent 3-isopropylmalate dehydrogenase (IPMDH) activity of a promiscuous HIcDH from Thermus thermophilus (TtHICDH). portlandpress.com This enzyme naturally recognizes its native substrate homoisocitrate, as well as isocitrate, but has very low activity with 3-isopropylmalate. portlandpress.comnih.gov Through five rounds of DNA shuffling and screening, a variant named LR5–1 with eight amino acid substitutions was created. This variant exhibited a 65-fold increase in catalytic efficiency (kcat/Km) for 3-isopropylmalate compared to the wild-type enzyme. portlandpress.com

Site-directed mutagenesis has been used to pinpoint key residues responsible for substrate specificity. For example, studies on TtHICDH revealed that the residue Arginine-85 (Arg85) is critical. nih.gov Replacing Arg85 with Valine resulted in a complete loss of activity with isocitrate but retained activity with homoisocitrate and even conferred significant activity with 3-isopropylmalate, demonstrating its role as a key determinant in substrate recognition. nih.gov

Table 2: Effects of Mutagenesis on the Substrate Specificity of T. thermophilus Homoisocitrate Dehydrogenase (TtHICDH)
Enzyme VariantMutation(s)Effect on Activity with IsocitrateEffect on Activity with 3-Isopropylmalate (IPM)Key FindingReference
Wild-Type TtHICDHNoneHigh activity (20x more efficient than with homoisocitrate)Very low activityPromiscuous nature of the wild-type enzyme. nih.gov
Arg85ValR85VActivity completely lostSignificant activity gainedArg85 is a key residue for substrate specificity. nih.gov
LR5-18 amino acid substitutionsNot reported65-fold increase in kcat/KmDirected evolution successfully enhanced latent IPMDH activity. portlandpress.com

Further inspiration for enzyme redesign has come from seemingly unrelated fields. Cancer-associated mutations in the human isocitrate dehydrogenase (IDH1) enzyme, which result in a new catalytic activity, were applied to homologous residues in the active site of HIcDH. nih.gov This protein engineering approach successfully created HIcDH variants capable of converting 2-oxoadipate to (R)-2-hydroxyadipate, a crucial step for the bio-based production of adipic acid. nih.gov

Homoisocitrate Dehydrogenase as a Target for Antifungal Drug Discovery

The rise of invasive fungal infections, particularly in immunocompromised individuals, coupled with the limited number of available antifungal drugs, necessitates the discovery of novel therapeutic targets. creative-biolabs.compg.gda.pl

The α-aminoadipate pathway for lysine biosynthesis is an ideal target for antifungal drug development for a simple yet powerful reason: the pathway is essential for fungi but absent in humans. nih.govcreative-biolabs.comasm.org Humans cannot synthesize lysine and must obtain it from their diet. nih.gov Therefore, a drug that selectively inhibits an enzyme within this pathway, such as homoisocitrate dehydrogenase, could effectively halt fungal growth without impacting the host's metabolism. creative-biolabs.com

Disruption of the genes encoding HIcDH in the pathogenic fungus Candida albicans has been shown to result in an inability to synthesize lysine (lysine auxotrophy) and reduced virulence. This confirms that HIcDH is crucial for fungal viability and pathogenicity. asm.org Consequently, HIcDH and other unique enzymes of the AAA pathway are considered promising targets for the rational design of new, selective antifungal agents. creative-biolabs.comrcsb.orgmdpi.com

Advanced Methodologies in Homoisocitrate 1 Research

Spectroscopic Techniques for Molecular Elucidation and Dynamics

Spectroscopic methods are fundamental in the study of homoisocitrate(1-), providing detailed insights into its molecular structure and behavior in solution. These techniques are crucial for confirming the identity of the compound and understanding its interactions with other molecules, particularly enzymes.

Nuclear Magnetic Resonance Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure of homoisocitrate(1-) in solution. Both ¹H and ¹³C NMR are employed to provide a comprehensive picture of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons and their neighboring environments. In a study of homoisocitrate(1-), the chemical shifts (δ) are measured in parts per million (ppm). For instance, ¹H NMR data in acetone-d₆ showed distinct peaks corresponding to the different protons in the molecule. nih.gov A key application of ¹H NMR in homoisocitrate research is the determination of the dissociation constant (Kd) of the Mg-homoisocitrate complex. By monitoring the chemical shift changes of the C(2)-H proton upon addition of Mg²⁺, researchers estimated a Kd of 11 ± 2 mM, indicating that the Mg-homoisocitrate complex is the active substrate in enzymatic reactions. nih.gov

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Although less sensitive than ¹H NMR, it is invaluable for confirming the carbon framework. youtube.com The ¹³C NMR spectrum of homoisocitrate(1-) in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals for each of its seven carbon atoms. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be combined with chiral chromatography to differentiate between isomers of homoisocitrate(1-).

¹H and ¹³C NMR Chemical Shifts (δ) for Homoisocitrate(1-) and its Related Compound α-Ketoadipate
CompoundNucleusSolventChemical Shift (ppm) and Coupling Constant (J)Assignment
α-Ketoadipate¹H NMRacetone-d₆1.88 (p, J = 7.5 Hz, 2H), 2.39 (t, J = 7.5 Hz, 2H), 2.98 (t, J = 7.5 Hz, 2H), 10.8 (bs, COOH)C(4)-H₂, C(5)-H₂, C(3)-H₂, COOH
¹³C NMRCDCl₃195.9, 174.6, 162.2, 38.2, 32.9, 19.0C2, C6, C1, C3, C5, C4
Homoisocitrate(1-)¹H NMRD₂O, pD 7.73.82 (d, 1H), 2.31 (dd, 1H), 2.03 (t, 2H)C(2)-H, C(3)-H, C(5)-H₂

Mass Spectrometry in Molecular Characterization

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of homoisocitrate(1-) and to confirm its elemental composition. It works by measuring the mass-to-charge ratio (m/z) of ions. lcms.cz The molecular formula of homoisocitrate(1-) is C₇H₉O₇⁻, with a corresponding molecular weight of approximately 205.14 g/mol .

Different ionization techniques can be employed for the analysis of homoisocitrate(1-). Electrospray ionization (ESI) is a soft ionization method suitable for analyzing molecules in solution and can be used to determine the molecular weight of proteins and other biomolecules by analyzing the multiple charge signals. creative-proteomics.comscispace.com Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) analyzer is another common technique for determining the average molecular weight of molecules. creative-proteomics.com For more detailed structural information, tandem mass spectrometry (MS/MS) can be utilized to fragment the precursor ion and analyze the resulting fragment ions. lcms.cz

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for analyzing complex mixtures and identifying specific compounds like homoisocitrate(1-). nih.gov

Molecular Properties of Homoisocitrate(1-) Determined by Mass Spectrometry
PropertyValue
Molecular FormulaC₇H₉O₇⁻
Molecular Weight205.14 g/mol

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of homoisocitrate(1-) from complex biological samples or reaction mixtures.

Ion Chromatography for Quantitative Analysis

Ion chromatography (IC) is a powerful technique for the quantitative analysis of ionic species like homoisocitrate(1-). It separates ions based on their interaction with an ion-exchange resin. innovatechlabs.com The separated ions are then detected, typically by a conductivity detector. innovatechlabs.com

For quantitative analysis, the peak area of homoisocitrate(1-) in the chromatogram is compared to a standard curve generated from known concentrations of a certified reference material. innovatechlabs.com This method allows for accurate and reproducible quantification of homoisocitrate(1-) in various matrices. IC is particularly useful for analyzing aqueous samples and can determine multiple anions in a single run. mdpi.comunil.ch

High-Performance Liquid Chromatography for Product Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of products in reactions involving homoisocitrate(1-). nih.gov HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. innovatechlabs.com

In the context of homoisocitrate(1-) research, HPLC is used to monitor the progress of enzymatic reactions and to analyze the purity of synthesized compounds. nih.gov For example, it has been employed to study the conversion of homocitrate to homoisocitrate and to analyze the products of the reaction catalyzed by homoaconitase. nih.gov The purity of synthesized α-ketoadipate, a product of the homoisocitrate dehydrogenase reaction, has also been confirmed using HPLC.

Enzyme Kinetic Analysis Techniques

Understanding the kinetics of enzymes that utilize homoisocitrate(1-) as a substrate is crucial for elucidating metabolic pathways and for designing enzyme inhibitors. oup.com Homoisocitrate dehydrogenase (HIcDH) is a key enzyme in the α-aminoadipate pathway for lysine (B10760008) biosynthesis, catalyzing the NAD⁺-dependent oxidative decarboxylation of homoisocitrate to α-ketoadipate. nih.govoup.com

Enzyme kinetic studies typically involve measuring the initial reaction rate at various substrate concentrations. These data are then used to determine important kinetic parameters such as the Michaelis constant (Km), which reflects the substrate concentration at half the maximum velocity, and the catalytic rate constant (kcat). oup.com

For HIcDH from Saccharomyces cerevisiae, the Km for homoisocitrate is approximately 10 μM, and for NAD⁺ it is 0.33 mM. nih.gov The enzyme exhibits optimal activity at a pH of about 8.5 for the oxidative decarboxylation of homoisocitrate. nih.gov In contrast, the HIcDH from Candida albicans has a Km for homoisocitrate of 73.7 ± 0.5 μM and a kcat of 0.38 s⁻¹. oup.com Studies on HIcDH from the thermophilic bacterium Thermus thermophilus have shown that it can also utilize isocitrate as a substrate, albeit with a 20-fold higher efficiency than with homoisocitrate. asm.org

Kinetic isotope effect studies are also employed to probe the reaction mechanism. For the HIcDH-catalyzed reaction with homoisocitrate, the absence of a primary deuterium (B1214612) isotope effect and a small ¹³C kinetic isotope effect suggest that the chemical steps are not significantly rate-limiting. acs.org

Kinetic Parameters of Homoisocitrate Dehydrogenase (HIcDH) from Different Organisms
OrganismSubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Saccharomyces cerevisiaeHomoisocitrate10--
Candida albicans (His-tagged)Homoisocitrate73.7 ± 0.50.385.16 x 10³
NAD⁺1090 ± 800.35 x 10³
Thermus thermophilusIsocitrate521 ± 42438 ± 14-

Initial Velocity Studies

Initial velocity studies are fundamental to understanding the kinetic mechanism of enzymes that process homoisocitrate(1-). These experiments measure the rate of an enzyme-catalyzed reaction at its earliest time points, before product accumulation significantly affects the reaction rate. By systematically varying the concentrations of substrates, such as homoisocitrate and NAD+, and measuring the initial reaction velocity, researchers can elucidate the order of substrate binding and product release.

For instance, initial velocity studies on homoisocitrate dehydrogenase from Saccharomyces cerevisiae have suggested a steady-state random kinetic mechanism. nih.govresearchgate.net This means that the substrates can bind to the enzyme in any order, and the products are released in a preferred, ordered manner. acs.org In these studies, the concentration of one substrate is varied while the others are held constant at different fixed levels. nih.gov The resulting data, often plotted as double reciprocal plots (Lineweaver-Burk plots), can reveal patterns of intersecting or parallel lines that are characteristic of specific kinetic mechanisms. oup.comnih.gov

Kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) are determined from these studies, providing quantitative measures of substrate affinity and catalytic efficiency. For example, studies have determined the Km of HICDH for homoisocitrate to be approximately 10 μM. The pH dependence of these kinetic parameters can also be investigated to identify the roles of specific amino acid residues in catalysis. researchgate.netnih.gov

Kinetic Parameters for Homoisocitrate Dehydrogenase
Enzyme SourceSubstrateKm (μM)Reference
Saccharomyces cerevisiaeHomoisocitrate~10
Saccharomyces cerevisiaeNAD+Variable (e.g., 200-2000) nih.gov
Thermus thermophilusAcetyl-CoAVariable (e.g., 14-500) nih.gov
Thermus thermophilusα-KetoglutarateVariable (e.g., 25-400) nih.gov

Stopped-Flow Spectroscopy

To investigate the rapid, pre-steady-state kinetics of enzymatic reactions involving homoisocitrate(1-), researchers employ stopped-flow spectroscopy. This technique allows for the observation of fast reactions in solution on a millisecond timescale by rapidly mixing the enzyme and substrates and then stopping the flow to monitor the reaction in an observation cell. photophysics.comuniv-lorraine.fr

Stopped-flow spectroscopy is particularly useful for identifying and characterizing transient reaction intermediates. photophysics.com Changes in absorbance or fluorescence signals during the reaction can be monitored to track the formation and decay of these intermediates. photophysics.comuniv-lorraine.fr This provides detailed information about individual steps in the catalytic cycle, such as substrate binding, conformational changes, and product release, which are often too fast to be observed with conventional steady-state methods. photophysics.com

For enzymes like homoisocitrate dehydrogenase, stopped-flow spectroscopy can be used to directly observe the reduction of NAD+ to NADH, which is accompanied by a change in absorbance at 340 nm. nih.govphotophysics.com By analyzing the kinetic traces obtained from these experiments, rate constants for individual steps in the reaction mechanism can be determined. photophysics.com This level of detail is crucial for understanding the complete kinetic mechanism of the enzyme. core.ac.uk

Structural Determination Methods

Understanding the three-dimensional structure of enzymes that bind homoisocitrate(1-) is essential for elucidating the molecular basis of their function. X-ray crystallography and homology modeling are two powerful techniques used for this purpose.

X-ray Crystallography for Three-Dimensional Structure Elucidation

X-ray crystallography is a primary method for determining the high-resolution, three-dimensional structure of proteins. nih.gov This technique involves crystallizing the protein of interest, in this case, an enzyme like homoisocitrate dehydrogenase, and then bombarding the crystal with X-rays. The diffraction pattern produced by the crystal is used to calculate the electron density map of the molecule, from which the atomic coordinates can be determined. portlandpress.com

X-ray Crystal Structures of Homoisocitrate Dehydrogenase
OrganismPDB IDResolution (Å)LigandsReference
Schizosaccharomyces pombe3ty31.85Glycyl-glycyl-glycine ebi.ac.uk
Thermus thermophilus4yb42.5Homoisocitrate, Mg2+, NADH proteopedia.org

Homology Modeling for Protein Structure Prediction

When experimental structures are not available, homology modeling can be used to predict the three-dimensional structure of a protein. This computational method relies on the principle that proteins with similar amino acid sequences adopt similar structures. The sequence of the target protein, such as homoisocitrate dehydrogenase from Candida albicans, is aligned with the sequence of a homologous protein for which a crystal structure is known (the template). oup.com

The three-dimensional structure of the C. albicans homoisocitrate dehydrogenase was constructed using the known structures of the enzymes from Schizosaccharomyces pombe and Thermus thermophilus as templates. oup.com The resulting model provides valuable insights into the enzyme's structure, including the potential for forming a tetrameric structure. oup.com While homology models are not as accurate as experimentally determined structures, they are useful for generating hypotheses about protein function and for guiding further experimental work, such as site-directed mutagenesis studies.

Genetic Engineering and Mutagenesis Approaches

Genetic engineering and mutagenesis techniques are powerful tools for probing the function of specific amino acid residues within an enzyme. By altering the genetic code, researchers can create modified proteins and study the effects of these changes on enzyme activity and structure.

Site-Directed Mutagenesis for Functional Residue Identification

Site-directed mutagenesis is a technique used to introduce specific amino acid substitutions at defined positions in a protein. This method is invaluable for identifying residues that are critical for substrate binding, catalysis, and maintaining the structural integrity of the enzyme.

In the study of homoisocitrate dehydrogenase, site-directed mutagenesis has been used to investigate the roles of several key amino acid residues. For example, replacing a specific arginine residue (Arg85) in the Thermus thermophilus enzyme with valine resulted in a complete loss of activity with isocitrate, while retaining activity with homoisocitrate. nih.gov This finding highlights the importance of this residue in determining substrate specificity. nih.gov

Gene Deletion and Complementation Studies

Gene deletion and complementation studies have been instrumental in elucidating the in vivo function of genes involved in the homoisocitrate(1-) metabolic pathway, primarily by observing the phenotypic consequences of gene disruption and subsequent rescue. These methodologies have unequivocally established the essentiality of specific enzymes for lysine biosynthesis in various organisms.

In the fungus Aspergillus fumigatus, the deletion of the hcsA gene, which encodes homocitrate synthase, results in a lysine-auxotrophic phenotype. asm.orgasm.orgnih.gov This means the mutant strain is unable to grow on a minimal medium unless it is supplemented with lysine. The creation of the deletion mutant was confirmed through Southern blot analysis, which showed a size shift in the genomic DNA fragment corresponding to the hcsA locus compared to the wild-type strain. asm.orgresearchgate.net Complementation of the ΔhcsA strain, by reintroducing a functional copy of the hcsA gene, successfully restored the wild-type phenotype, confirming that the observed auxotrophy was a direct result of the hcsA gene deletion. researchgate.net

Similarly, in the thermophilic bacterium Thermus thermophilus, the disruption of the gene cluster responsible for the α-aminoadipate pathway demonstrated the pathway's role in lysine synthesis. Specifically, knockout mutants of the hicdh gene, which codes for homoisocitrate dehydrogenase, exhibited an α-aminoadipate-auxotrophic phenotype. nih.gov These mutants required lysine supplementation for growth, which could be satisfied by α-aminoadipate, confirming the function of HICDH in this pathway. nih.gov

Complementation studies have also been performed across species. For instance, a Saccharomyces cerevisiae strain with a mutation in its LYS12 gene (the homolog of hicdh) is lysine auxotrophic. This mutant phenotype could be complemented by introducing the lysB gene from Aspergillus fumigatus, which also encodes a homoisocitrate dehydrogenase. nih.gov This cross-species complementation indicates a high degree of functional conservation for this enzyme between these fungal species.

Table 1: Summary of Gene Deletion and Complementation Studies

Gene Organism Phenotype of Deletion Mutant Complementation Reference
hcsA Aspergillus fumigatus Lysine auxotrophy; unable to germinate on unhydrolyzed proteins. Reintroduction of hcsA restores prototrophy. asm.orgasm.orgnih.govresearchgate.net
hicdh Thermus thermophilus α-aminoadipate auxotrophy. Complemented with α-aminoadipate. nih.govnih.gov
lysF Aspergillus fumigatus Attenuated virulence in a low-dose mouse infection model. Not specified. elsevier.es
lysB Aspergillus fumigatus Strongly reduced growth on media without lysine supplementation. Complemented a S. cerevisiae lys12 mutant. nih.gov
lys12 Saccharomyces cerevisiae Lysine auxotrophy. Complemented by A. fumigatus lysB. nih.gov

In Vitro and In Vivo System Characterization

The characterization of systems involving homoisocitrate(1-) has been pursued through both in vitro enzymatic assays and in vivo metabolic analyses, providing detailed insights into the kinetics and physiological roles of the associated enzymes.

In vitro studies have focused on the biochemical properties of purified recombinant enzymes. For example, homocitrate synthase (HcsA) from Aspergillus fumigatus, produced in Escherichia coli, was found to have a specific activity of 0.8 U mg⁻¹ and a turnover number of 0.68 s⁻¹. asm.org The enzyme showed Michaelis-Menten kinetics with Kₘ values of 17 µM for acetyl-CoA and 261 µM for α-ketoglutarate. asm.org Its maximum activity was observed at a pH range of 7.8 to 8.2 and a temperature of 50°C to 52°C. asm.org Similarly, homoisocitrate dehydrogenase (HIcDH) from Candida albicans, also expressed as a His-tagged protein in E. coli, was characterized. The purified enzyme catalyzed the Mg²⁺- and K⁺-dependent oxidative decarboxylation of homoisocitrate. researchgate.netoup.com Kinetic analysis of the C. albicans HIcDH revealed Kₘ values of 1.09 mM for NAD⁺ and 73.7 µM for homoisocitrate, with a kcat of 0.38 s⁻¹. researchgate.net For the Saccharomyces cerevisiae HIcDH, the Kₘ values for homoisocitrate and NAD were reported to be 10 μM and 0.33 mM, respectively, with a pH optimum of around 8.5. researchgate.net

The isomerization of homocitrate to homoisocitrate has been reconstituted in vitro. Studies have shown that this conversion requires two separate enzymes: an aconitase to dehydrate homocitrate to cis-homoaconitate, and a homoaconitase (HACN) to hydrate (B1144303) cis-homoaconitate to homoisocitrate. nih.govportlandpress.comnih.gov In experiments using recombinant enzymes from Thermus thermophilus, HACN alone could not catalyze the dehydration of (R)-homocitrate but was required for the conversion of cis-homoaconitate to homoisocitrate. The full isomerization was achieved when aconitase was included in the reaction. portlandpress.comnih.gov

In vivo characterization has often involved analyzing the metabolic capabilities of gene deletion mutants. The hcsA deletion mutant of A. fumigatus, while auxotrophic for lysine, was able to grow on blood and serum, suggesting the presence of high-affinity lysine uptake systems that can scavenge sufficient lysine from these environments. asm.orgasm.org Furthermore, the growth defect of the mutant on media with unhydrolyzed proteins as the sole nutrient source could be rescued by the addition of partially purified A. fumigatus proteases, which presumably liberate free lysine. asm.orgnih.gov In engineered Saccharomyces cerevisiae strains metabolizing xylose, the expression of LYS12, encoding homoisocitrate dehydrogenase, was significantly increased, suggesting a potential role for the lysine biosynthesis pathway in maintaining redox balance during xylose metabolism. usda.gov

Table 2: Kinetic Parameters of Enzymes in Homoisocitrate(1-) Metabolism

Enzyme Organism Substrate Kₘ (µM) kcat (s⁻¹) Reference
Homocitrate Synthase (HcsA) Aspergillus fumigatus Acetyl-CoA 17 0.68 asm.org
α-Ketoglutarate 261 asm.org
Homoisocitrate Dehydrogenase (HIcDH) Candida albicans Homoisocitrate 73.7 0.38 researchgate.net
NAD⁺ 1090 researchgate.net
Homoisocitrate Dehydrogenase (HIcDH) Saccharomyces cerevisiae Homoisocitrate 10 Not Specified researchgate.net
NAD 330 researchgate.net
Homoisocitrate Dehydrogenase (HICDH) Thermus thermophilus Isocitrate Not Specified ~20x higher than for homoisocitrate nih.gov

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for identifying and characterizing homoisocitrate(1-) in biological samples?

  • Methodological Answer : Homoisocitrate(1-) can be identified using nuclear magnetic resonance (NMR) spectroscopy (for structural elucidation) and mass spectrometry (MS) for molecular weight confirmation. For quantification, ion chromatography coupled with conductivity detection is recommended, as it resolves ionic species in complex matrices. Ensure calibration with certified reference standards and validate reproducibility using triplicate runs .

Q. How can researchers optimize the synthesis of homoisocitrate(1-) for laboratory-scale studies?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions (pH, temperature, and catalysts). For example, enzymatic synthesis using homoisocitrate dehydrogenase requires precise control of NAD⁺/NADH ratios. Use factorial design experiments (e.g., varying pH from 6.5–8.5 and temperature from 25–37°C) to identify optimal yields. Document deviations in purity using HPLC and report yield percentages in tabular form (e.g., Table 1: Yield vs. pH/Temperature) .

Q. What experimental protocols are recommended to resolve contradictions in reported thermodynamic properties of homoisocitrate(1-)?

  • Methodological Answer : Discrepancies in thermodynamic data (e.g., ΔG of formation) can arise from measurement techniques (calorimetry vs. computational models). Replicate studies using isothermal titration calorimetry (ITC) under standardized buffer conditions. Perform statistical validation (e.g., ANOVA) to assess inter-lab variability and report confidence intervals .

Advanced Research Questions

Q. How can researchers design experiments to investigate homoisocitrate(1-)’s role in enzyme active sites?

  • Methodological Answer : Use site-directed mutagenesis paired with kinetic assays to identify binding residues. For example, replace putative catalytic amino acids (e.g., lysine or arginine) in homoisocitrate dehydrogenase and measure activity via stopped-flow spectroscopy. Supplement with X-ray crystallography to visualize structural changes. Compare kinetic parameters (Km, Vmax) in a table (e.g., Table 2: Mutant vs. Wild-Type Enzymes) .

Q. What methodologies are suitable for studying homoisocitrate(1-) stability under varying physiological conditions?

  • Methodological Answer : Conduct accelerated degradation studies at elevated temperatures (40–60°C) and pH extremes (2–12). Monitor degradation products via LC-MS and quantify stability using Arrhenius kinetics. Include a degradation pathway schematic and tabulate half-lives (e.g., Table 3: Half-Life vs. pH/Temperature) .

Q. How can researchers integrate spectroscopic and chromatographic data to resolve ambiguities in homoisocitrate(1-)’s isomerization behavior?

  • Methodological Answer : Combine 2D NMR (e.g., COSY, HSQC) with chiral chromatography to distinguish isomers. Use multivariate analysis (e.g., PCA) to correlate spectral peaks with elution profiles. Address normalization challenges by applying internal standards (e.g., deuterated analogs) and validate with spike-recovery tests .

Theoretical and Methodological Frameworks

Q. What theoretical frameworks are applicable to modeling homoisocitrate(1-)’s interaction with metal ions in solution?

  • Methodological Answer : Apply density functional theory (DFT) to predict binding affinities for metal ions (e.g., Mg²⁺, Ca²⁺). Validate with experimental data from potentiometric titrations. Reference established coordination chemistry models (e.g., hard-soft acid-base theory) and cite recent studies on carboxylate-metal interactions .

Q. How should researchers address ethical and methodological challenges in handling homoisocitrate(1-) toxicity data?

  • Methodological Answer : Follow institutional biosafety protocols (e.g., NIH Guidelines) for in vitro toxicity assays. Use cell viability assays (MTT or resazurin) with positive controls (e.g., cisplatin). For disposal, neutralize acidic derivatives before autoclaving. Document ethical approvals and data anonymization procedures in supplementary materials .

Data Presentation Guidelines

  • Tables : Use descriptive titles (e.g., "Table 4: Comparative Kinetic Parameters of Homoisocitrate(1-) Derivatives") and footnotes for statistical significance (p-values, SD). Ensure raw data is archived in repositories like Zenodo .
  • Figures : Label axes with SI units and provide error bars for replicates. For spectral data, annotate key peaks (e.g., NMR δ-values) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.